REACTION_CXSMILES
|
[CH3:1][NH2:2].CO.[S:5]1[CH:9]=[C:8]([CH:10]=O)[C:7]2[CH:12]=[CH:13][CH:14]=[CH:15][C:6]1=2.CC(O)=O>>[CH3:1][NH:2][CH2:10][C:8]1[C:7]2[CH:12]=[CH:13][CH:14]=[CH:15][C:6]=2[S:5][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C(=C1)C=O)C=CC=C2
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
NaB3CN
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
then was concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with 1.0 N NaOH (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (5% (5% NH4OH/MeOH)/CHCl3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1C2=C(SC1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |